molecular formula C24H18N6O B2533348 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide CAS No. 1171020-44-2

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide

Cat. No.: B2533348
CAS No.: 1171020-44-2
M. Wt: 406.449
InChI Key: ZFSMUXITDZCSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed using condensation reactions with appropriate reagents.

    Coupling Reactions: The imidazole and pyrimidine rings are coupled to form the intermediate compound.

    Naphthamide Group Addition: Finally, the naphthamide group is introduced through amide bond formation, often using reagents like naphthoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with metal ions.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including anti-cancer properties and its ability to modulate immune responses.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-benzamide
  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-anthramide

Uniqueness

Compared to similar compounds, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a multi-target enzyme inhibitor make it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c31-24(21-7-3-5-17-4-1-2-6-20(17)21)29-19-10-8-18(9-11-19)28-22-14-23(27-15-26-22)30-13-12-25-16-30/h1-16H,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSMUXITDZCSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.